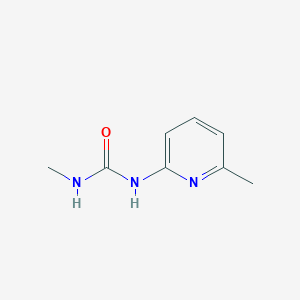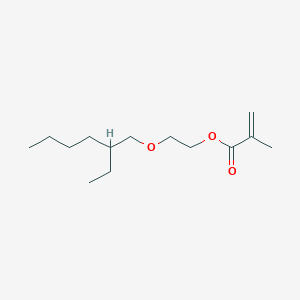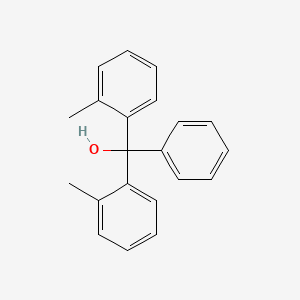
Bis(2-methylphenyl)-phenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylphenyl)-phenylmethanol is an organic compound with the molecular formula C21H20O It is a tertiary alcohol, characterized by the presence of two 2-methylphenyl groups and one phenyl group attached to a central carbon atom, which is also bonded to a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylphenyl)-phenylmethanol typically involves the Grignard reaction. This method includes the reaction of phenylmagnesium bromide with 2-methylbenzophenone under anhydrous conditions. The reaction proceeds as follows:
- Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in dry ether.
- Addition of 2-methylbenzophenone to the Grignard reagent, followed by hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Grignard reaction remains a cornerstone in its synthesis due to its efficiency and relatively straightforward procedure.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-methylphenyl)-phenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylphenyl)-phenylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(2-methylphenyl)-phenylmethanol largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
Bis(2-methylphenyl) phenyl phosphate: Similar in structure but contains a phosphate group instead of a hydroxyl group.
Bis(2-methylphenyl)methanol: Lacks the phenyl group present in Bis(2-methylphenyl)-phenylmethanol.
Uniqueness: this compound is unique due to the presence of both 2-methylphenyl and phenyl groups attached to the central carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
6324-60-3 |
|---|---|
Molekularformel |
C21H20O |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
bis(2-methylphenyl)-phenylmethanol |
InChI |
InChI=1S/C21H20O/c1-16-10-6-8-14-19(16)21(22,18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15,22H,1-2H3 |
InChI-Schlüssel |
KXGJHQLSMMKIIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)

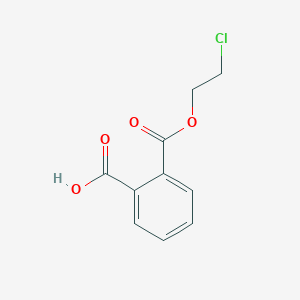
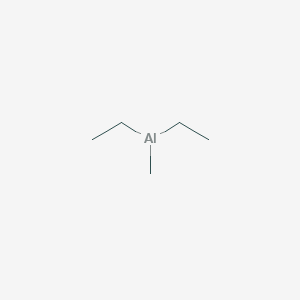
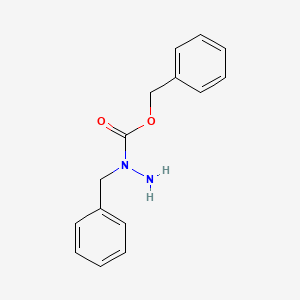
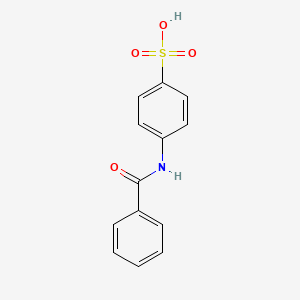

![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)
